![molecular formula C15H15ClN4OS2 B2571329 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide CAS No. 1396879-18-7](/img/structure/B2571329.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide
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Overview
Description
Chlorobenzothiazoles are derivatives of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . They have been found to show antiviral effects against various influenza A2 strains . Acetamides, on the other hand, are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions between amines and carboxylic acids or their derivatives . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds, such as the formation of amide bonds in the coupling reaction mentioned above .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques such as NMR and IR spectroscopy .Scientific Research Applications
- Researchers have synthesized and evaluated novel derivatives of 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as potential pesticidal agents . These compounds were efficiently prepared via Betti reaction.
- MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is commonly used to evaluate cell viability based on redox potential. Active cells convert MTT to an insoluble purple formazan, which can be quantified by optical density .
- Experimental and theoretical investigations have revealed valuable insights into the relationship between molecular structure and optoelectronic properties .
- Related compounds, such as 5-chloro-2-(benzo[d]thiazol-2-yl)phenol, have shown inhibitory activity against mushroom tyrosinase. This enzyme plays a crucial role in melanin biosynthesis and is relevant in cosmetic and pharmaceutical research .
Pesticidal Properties
Cell Viability Assessment
Photophysical and Electrochemical Properties
Tyrosinase Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS2/c1-8-9(2)22-14(17-8)18-12(21)7-20(3)15-19-13-10(16)5-4-6-11(13)23-15/h4-6H,7H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXUFVFCHRTTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide |
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